molecular formula C12H6N2O B14235427 4-Isocyanatonaphthalene-1-carbonitrile CAS No. 496841-05-5

4-Isocyanatonaphthalene-1-carbonitrile

Cat. No.: B14235427
CAS No.: 496841-05-5
M. Wt: 194.19 g/mol
InChI Key: OVUAKGQELLNLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanatonaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H6N2O It is characterized by the presence of an isocyanate group (-N=C=O) and a nitrile group (-C≡N) attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatonaphthalene-1-carbonitrile typically involves the reaction of naphthalene derivatives with suitable reagents to introduce the isocyanate and nitrile functionalities. One common method is the reaction of 4-aminonaphthalene-1-carbonitrile with phosgene (COCl2) to form the isocyanate group . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanatonaphthalene-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like primary amines (R-NH2) and alcohols (R-OH) are commonly used.

    Addition Reactions: Hydrogen cyanide (HCN) and other nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Ureas and Carbamates: Formed from the reaction with amines and alcohols.

    Imines: Formed from the addition of hydrogen cyanide to the nitrile group.

Scientific Research Applications

4-Isocyanatonaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isocyanatonaphthalene-1-carbonitrile involves its reactive isocyanate and nitrile groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The nitrile group can participate in addition reactions, forming imines and other derivatives. These reactions are facilitated by the electron-rich naphthalene ring, which stabilizes the intermediates formed during the reactions .

Comparison with Similar Compounds

  • 8-Chloronaphthalene-1-carbonitrile
  • 8-Bromonaphthalene-1-carbonitrile
  • 8-Iodonaphthalene-1-carbonitrile

Comparison: 4-Isocyanatonaphthalene-1-carbonitrile is unique due to the presence of both isocyanate and nitrile groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its halogenated counterparts, which primarily undergo substitution reactions . The presence of the isocyanate group also makes it more reactive towards nucleophiles, enhancing its utility in synthetic chemistry.

Properties

CAS No.

496841-05-5

Molecular Formula

C12H6N2O

Molecular Weight

194.19 g/mol

IUPAC Name

4-isocyanatonaphthalene-1-carbonitrile

InChI

InChI=1S/C12H6N2O/c13-7-9-5-6-12(14-8-15)11-4-2-1-3-10(9)11/h1-6H

InChI Key

OVUAKGQELLNLTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=C=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.